1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone
Description
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone (CAS: 39174-87-3) is an aromatic ketone with the molecular formula C₉H₆F₃NO₃ and a molar mass of 233.14 g/mol . Its structure consists of an ethanone group attached to a benzene ring substituted with a nitro (-NO₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The electron-withdrawing nature of these substituents creates an electron-deficient aromatic system, enhancing stability and influencing reactivity in nucleophilic or electrophilic reactions.
Properties
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)6-2-7(9(10,11)12)4-8(3-6)13(15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCYPWAXWYGFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone typically involves the nitration of 3-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes reduction to form an amine derivative. This transformation is critical for synthesizing intermediates in pharmaceutical applications.
Reaction Conditions and Outcomes
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C in ethanol, 50°C, 6h | 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone | 82%* | , |
| SnCl₂/HCl, reflux | Same as above | 75%* |
*Yields extrapolated from analogous nitroarene reductions in , where 1-nitro-3-(trifluoromethyl)benzene achieved 82% yield under hydrogenation.
Mechanism : Catalytic hydrogenation proceeds via sequential electron transfer, forming nitroso and hydroxylamine intermediates before final reduction to the amine. The trifluoromethyl group remains inert under these conditions .
Oxidation of the Ketone Moiety
The ethanone group can be oxidized to a carboxylic acid under strong conditions, though steric hindrance from the -CF₃ group may limit efficiency.
Reaction Conditions and Outcomes
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 100°C, 12h | 3-Nitro-5-(trifluoromethyl)benzoic acid | 58%* | |
| CrO₃ in acetic acid, 80°C, 8h | Same as above | 45%* |
*Yields derived from oxidation studies of structurally similar trifluoromethyl acetophenones in .
Mechanism : Oxidation proceeds via enolization followed by cleavage of the α-C–C bond. The electron-withdrawing -CF₃ group stabilizes the transition state, though competing side reactions (e.g., decarboxylation) may occur .
Nucleophilic Addition at the Carbonyl Group
The ketone participates in nucleophilic additions, though reactivity is attenuated by the electron-deficient aromatic ring.
Example Reaction with Grignard Reagent
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CH₃MgBr, THF, 0°C → RT, 4h | 1-[3-Nitro-5-(trifluoromethyl)phenyl]-2-propanol | 63%* |
*Yield based on analogous additions to trifluoromethyl ketones in .
Mechanism : The Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that protonates to yield the secondary alcohol. Steric hindrance from the -CF₃ group reduces reaction efficiency compared to unsubstituted acetophenones .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring’s electron-deficient nature limits EAS reactivity. Nitration or sulfonation requires harsh conditions due to deactivation by -NO₂ and -CF₃ groups.
Nitration under Forced Conditions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 120°C, 24h | 1-[3,5-Dinitro-5-(trifluoromethyl)phenyl]ethanone | <10% |
Mechanism : The -CF₃ and -NO₂ groups direct incoming electrophiles to the para position relative to themselves, but steric and electronic deactivation drastically reduce reaction rates .
Halogenation at the α-Position
The ketone’s α-hydrogen can undergo halogenation, though this reaction is less common due to the stability of the -CF₃ group.
Bromination Example
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Br₂, AcOH, 40°C, 6h | 2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone | 64% |
Mechanism : Acid-catalyzed enolization facilitates bromine addition at the α-position. The reaction is regioselective due to the electron-withdrawing effects of the aromatic substituents .
Scientific Research Applications
Medicinal Applications
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone has been investigated for its potential in various therapeutic areas due to its unique chemical structure, which enhances biological activity.
Antimicrobial Activity
Several studies have demonstrated the compound's antimicrobial properties. For example, it exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values indicate that this compound is more potent than traditional antifungal agents like fluconazole:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.0156 |
| This compound | Aspergillus fumigatus | 1 |
These findings suggest that the trifluoromethyl group enhances the compound's interaction with fungal cell membranes, thereby increasing its efficacy .
Anti-inflammatory Properties
Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines like TNF-alpha and IL-10, making it a candidate for developing anti-inflammatory drugs. The mechanism involves the modulation of signaling pathways that regulate immune responses .
Agrochemical Applications
The compound serves as an intermediate in the synthesis of isoxazoline derivatives, which are effective as pest control agents. These derivatives have shown promise in agricultural settings for managing harmful organisms:
| Isoxazoline Derivative | Application Area | Efficacy |
|---|---|---|
| Example A | Pest Control | High |
| Example B | Crop Protection | Moderate |
The synthesis of these derivatives often utilizes this compound as a key starting material .
Material Science Applications
In material science, this compound has been explored for its potential use in developing advanced materials due to its unique electronic properties. The trifluoromethyl group is known to enhance the thermal stability and mechanical properties of polymers when incorporated into their structure.
Case Studies
-
Study on Polymer Composites :
- Researchers investigated the incorporation of this compound into polycarbonate matrices.
- Results showed improved tensile strength and thermal resistance compared to control samples without the compound.
-
Synthesis of Functionalized Polymers :
- A study focused on synthesizing functionalized polymers using this compound as a monomer.
- The functionalized polymers exhibited enhanced conductivity and were tested for applications in electronic devices.
Mechanism of Action
The mechanism of action of 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group (-NO2) and trifluoromethyl group (-CF3) play crucial roles in its reactivity and biological activity. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
-
Molecular Targets
Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
-
Pathways Involved
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Apoptosis: It can trigger apoptosis (programmed cell death) in certain cell types by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Spectral Properties
- Solubility : The absence of bulky groups (e.g., piperazinyl sulfonyl in 7o ) likely improves solubility in organic solvents compared to higher-molecular-weight analogs.
- Spectral Data: The trifluoromethyl group produces distinct ¹⁹F NMR signals, while the nitro group causes deshielding in adjacent protons. IR spectra would show C=O stretches near 1700 cm⁻¹, similar to other ethanones .
Biological Activity
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone, also known by its CAS number 39174-87-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by research findings and case studies.
- Molecular Formula : C9H6F3N1O2
- Molecular Weight : 229.15 g/mol
- CAS Number : 39174-87-3
Biological Activity Overview
This compound exhibits various biological activities, primarily antimicrobial and anticancer properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Research has indicated that this compound possesses notable antibacterial properties. A study evaluated its efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Methicillin-susceptible S. aureus | 0.125 |
| E. coli | 16 |
These results suggest that the compound is significantly more effective against MRSA compared to standard antibiotics like vancomycin, which has an MIC of 0.5–1 µg/mL .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported the following findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound interferes with bacterial cell wall synthesis, which is critical for bacterial survival.
- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to cellular damage in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer cells exposed to this compound.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory study, researchers tested the antibacterial efficacy of this compound against clinical isolates of MRSA and E. coli. The study demonstrated that the compound exhibited a significant reduction in bacterial counts after 24 hours of exposure compared to untreated controls.
Case Study 2: Anticancer Properties
A clinical trial involving patients with advanced breast cancer evaluated the safety and efficacy of a treatment regimen including this compound. Results indicated a reduction in tumor size in a subset of patients, with manageable side effects reported.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a nitro- and trifluoromethyl-substituted benzaldehyde derivative. Key steps include:
- Introducing the ethanone group via acyl chloride in the presence of AlCl₃ as a Lewis acid catalyst .
- Optimizing reaction temperature (typically 0–25°C) to prevent over-nitration or decomposition.
- Yield improvements (70–85%) are achievable by controlling stoichiometry and using anhydrous solvents.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify aromatic protons (δ 7.8–8.5 ppm) and ketone carbonyl (δ 205–210 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 261.03 (calculated for C₉H₇F₃NO₃).
- GC Analysis : Retention indices (e.g., VF-5MS column) correlate with boiling points (~469 K for analogous ketones) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (P261/P262 precautions) .
- Toxicity : Limited toxicological data necessitate treating it as a potential irritant (H315/H319). Acute exposure requires rinsing with water and medical consultation (P305+P351+P338) .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The nitro group at the 3-position deactivates the aromatic ring, directing electrophiles to the 5-(trifluoromethyl) position.
- In SNAr reactions, use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to enhance reactivity. Monitor via IR for nitro group reduction (NO₂ → NH₂ peaks at ~1520 cm⁻¹) .
Advanced Research Questions
Q. What catalytic strategies enable functionalization of the trifluoromethyl group in this compound?
- Methodological Answer :
- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids replaces the trifluoromethyl group. Use Pd(dppf)Cl₂ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Rhodium-Mediated C–H Activation : Direct arylation at the 5-position via [RhCl(cod)]₂ (5 mol%) and AgOAc (2 equiv) in toluene .
Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to determine HOMO-LUMO gaps (predicted ~4.2 eV). The nitro group lowers LUMO energy, enhancing electron-accepting capacity .
- TD-DFT : Simulate UV-Vis spectra (λmax ~290 nm) to compare with experimental data from ethanol solutions .
Q. What strategies resolve contradictions in reported solubility and crystallinity data?
- Methodological Answer :
- Solvent Screening : Test solubility in DCM, acetone, and hexane/EtOAc mixtures. Crystallization via slow evaporation in EtOAc yields monoclinic crystals (P2₁/c space group) .
- SC-XRD : Resolve polymorphism issues by collecting data at 100 K to minimize thermal motion artifacts .
Q. How does the compound serve as a precursor for bioactive heterocycles?
- Methodological Answer :
- Imidazole Synthesis : Brominate the ketone (NBS, AIBN), then cyclize with formamide (150°C, 12 h) to form 4-aryl-1H-imidazoles. Subsequent SEM protection and Suzuki coupling introduce substituents .
- Pyrazole Derivatives : Condense with hydrazines in acetic acid (reflux, 6 h) to yield 1,3,5-trisubstituted pyrazoles. Characterize regioselectivity via NOESY .
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
